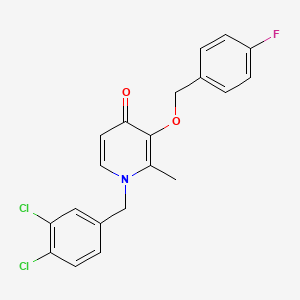
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (DCFP) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of biochemistry and physiology. DCFP has a unique structure that allows it to interact with a variety of biological systems and molecules, making it a promising candidate for a wide range of research and applications.
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized in various studies, with researchers focusing on its structural and elemental analysis. For instance, Lv Zhi (2009) investigated the synthesis and crystal structure, finding that the compound exhibited good anti-HBV activity (Lv Zhi, 2009).
Chemical Properties and Reactions
- Studies have explored the chemical properties and reactions involving similar compounds. For example, Mekheimer et al. (1997) examined the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone, which demonstrates the versatility of pyridinone derivatives in chemical synthesis (Mekheimer et al., 1997).
Biological Activities and Applications
- The compound and its derivatives have been investigated for various biological activities. For instance, Schwan et al. (1979) reported significant antifungal activity in a related compound, highlighting the potential for medical applications (Schwan et al., 1979).
- In a different study, Vafadarnejad et al. (2018) synthesized novel coumarin-pyridinium hybrids, including derivatives of the compound, and evaluated their cholinesterase inhibitory activity, suggesting potential in neurodegenerative disease research (Vafadarnejad et al., 2018).
Material Science and Coordination Chemistry
- The compound's derivatives have also been studied in the context of material science and coordination chemistry. Zhang et al. (1991) prepared a series of complexes involving similar compounds, characterizing them through various techniques including n-octanol/water partitioning and potentiometry, indicating applications in these fields (Zhang et al., 1991).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methoxy]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-14-2-5-16(23)6-3-14)19(25)8-9-24(13)11-15-4-7-17(21)18(22)10-15/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYYLIHHWOURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

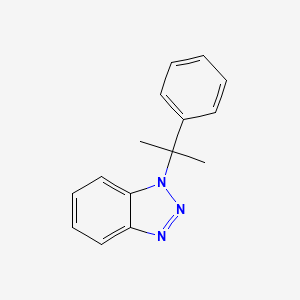
![2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2404376.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)
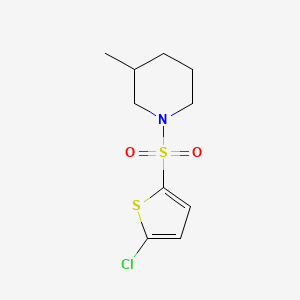
![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)
![6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404380.png)
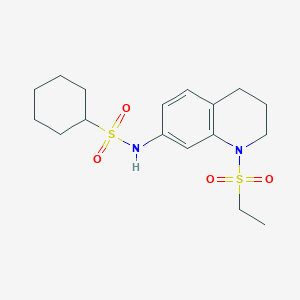
![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)
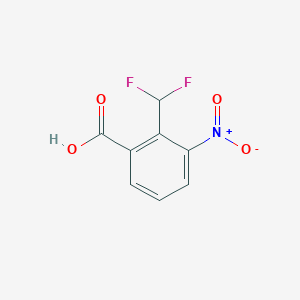
![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)
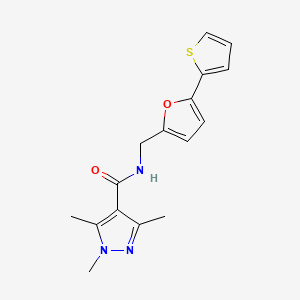
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)